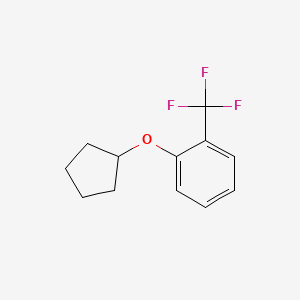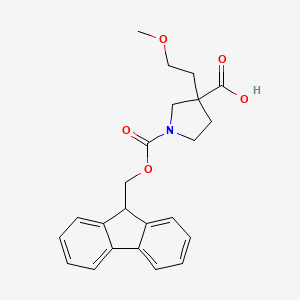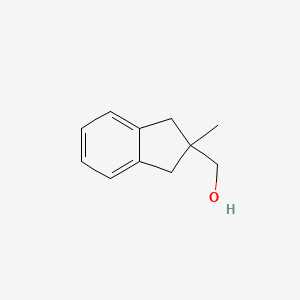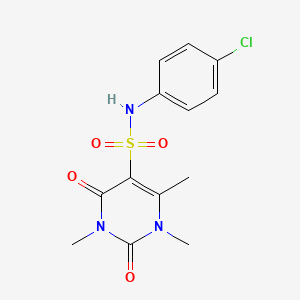
N-(4-chlorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs . The presence of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, could suggest potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a sulfonamide group, and a chlorophenyl group . These groups could potentially influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The sulfonamide group could potentially undergo hydrolysis, and the pyrimidine ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfonamide group could enhance its solubility in water . The compound’s melting point, boiling point, and other physical properties would need to be determined experimentally.Applications De Recherche Scientifique
Antiviral and Antibacterial Applications
Several studies have focused on the synthesis of sulfonamide derivatives and their bioactivity against various pathogens. For example, Chen et al. (2010) reported on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives showing anti-tobacco mosaic virus activity, highlighting the potential antiviral applications of similar compounds (Zhuo Chen et al., 2010). Similarly, Gadad et al. (2000) synthesized thiadiazole-sulfonamide derivatives with significant antibacterial activity against E. coli and S. aureus, suggesting possible antibacterial applications (A. Gadad et al., 2000).
Environmental Impacts and Biodegradation
Research on the environmental fate of sulfonamides, including their degradation and elimination during processes like anaerobic fermentation, has also been conducted. Mohring et al. (2009) investigated the elimination behavior of several sulfonamides during a five-week fermentation process, finding that some sulfonamides were nearly completely eliminated, which is relevant for assessing the environmental impact of pharmaceuticals (S. Mohring et al., 2009).
Interaction with Biological Molecules
The interactions between sulfonamides and biological molecules have been a subject of study as well. Perlovich et al. (2008) explored molecular interactions in crystals and solutions of sulfonamides, providing insights into their behavior in various media, which could inform their pharmacological applications (G. Perlovich et al., 2008).
Potential Antifungal and Antimycobacterial Applications
El-Gaby et al. (2002) investigated the antifungal activity of sulfonamides containing pyrroles and pyrrolo[2,3-d]pyrimidines, which exhibited remarkable antifungal activity compared to standard fungicides (M. El-Gaby et al., 2002). Moreover, Güzel et al. (2009) discovered low nanomolar and subnanomolar inhibitors of mycobacterial beta-carbonic anhydrases, indicating potential applications in developing antimycobacterial agents (O. Güzel et al., 2009).
Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use the compound only in a well-ventilated area . The specific toxicity and hazards of this compound would need to be determined through experimental studies.
Orientations Futures
The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action . Given its structural features, it could be of interest in the development of new pharmaceutical drugs or biological probes.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4S/c1-8-11(12(18)17(3)13(19)16(8)2)22(20,21)15-10-6-4-9(14)5-7-10/h4-7,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTMUEMVOBNKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2707669.png)
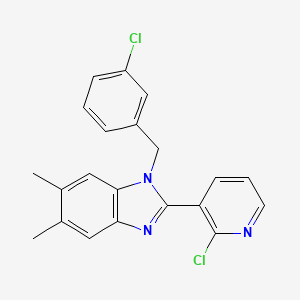
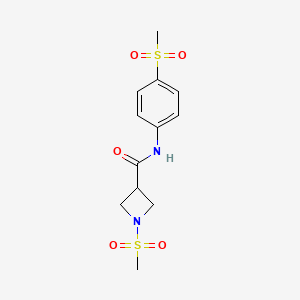
![2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride](/img/structure/B2707673.png)


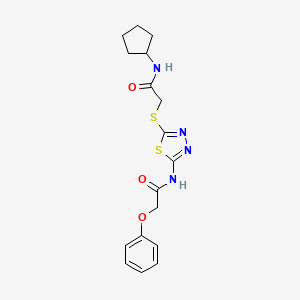

![{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2707679.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2707680.png)
